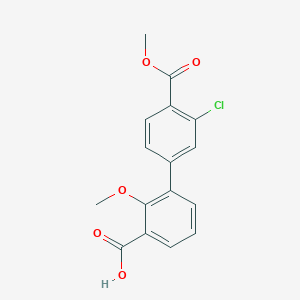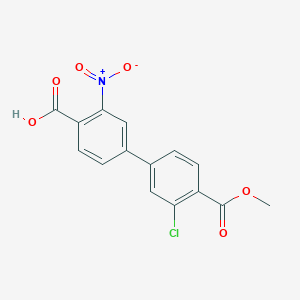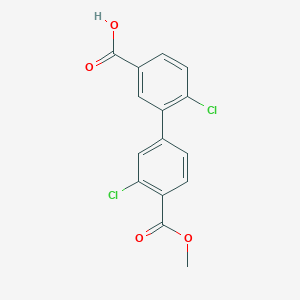
2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)benzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)benzoic acid, 95% (C5MCPA), is an organochlorine compound used in scientific research. It is a colorless, crystalline solid with a melting point of 127-128°C and a boiling point of 226°C. C5MCPA has a variety of applications in the laboratory and is used in the synthesis of various organic compounds.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)benzoic acid, 95% is used in the synthesis of various organic compounds, such as esters, amides, and polymers. It is also used as a reagent for the synthesis of polymers, bioconjugates, and drug delivery systems. 2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)benzoic acid, 95% has been used to study the structure-activity relationships (SAR) of various compounds, as well as to study the effects of various compounds on biological systems.
Wirkmechanismus
2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)benzoic acid, 95% is an organochlorine compound that acts as a chlorinating agent in the body. It reacts with proteins, DNA, and other biomolecules to form adducts that can alter the structure and function of these molecules. 2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)benzoic acid, 95% can also react with cellular components to alter their structure and function.
Biochemical and Physiological Effects
2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cytochrome P450, glutathione S-transferase, and acetylcholinesterase. It has also been shown to induce apoptosis in cancer cells and to inhibit the growth of some tumor cells. In addition, 2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)benzoic acid, 95% has been shown to have an effect on the immune system, as it can modulate the activity of various immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)benzoic acid, 95% has several advantages for use in laboratory experiments. It is a relatively stable compound that is easy to synthesize and store. It is also relatively non-toxic and has a low vapor pressure, making it safe to handle in the laboratory. However, 2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)benzoic acid, 95% is a strong oxidizing agent and can be hazardous if not handled properly.
Zukünftige Richtungen
There are several potential future directions for research involving 2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)benzoic acid, 95%. These include further studies into the biochemical and physiological effects of 2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)benzoic acid, 95%, as well as studies into its potential use as a therapeutic agent. Other potential future directions include exploring its potential use as a drug delivery system, as well as its potential use in the synthesis of polymers, bioconjugates, and other materials.
Synthesemethoden
2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)benzoic acid, 95% is synthesized by a two-step process. In the first step, a chloroformate ester is formed by reacting 3-chloro-4-methoxycarbonylphenylbenzoic acid (CMPBA) with methyl chloroformate in the presence of a base such as potassium carbonate. In the second step, the chloroformate ester is reacted with chlorine gas in the presence of a base such as sodium hydroxide to form 2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)benzoic acid, 95%.
Eigenschaften
IUPAC Name |
2-chloro-5-(3-chloro-4-methoxycarbonylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O4/c1-21-15(20)10-4-2-9(7-13(10)17)8-3-5-12(16)11(6-8)14(18)19/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYUWEUKKSQIAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)Cl)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10692016 |
Source


|
| Record name | 3',4-Dichloro-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)benzoic acid | |
CAS RN |
1261940-40-2 |
Source


|
| Record name | 3',4-Dichloro-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














